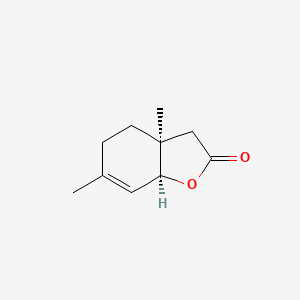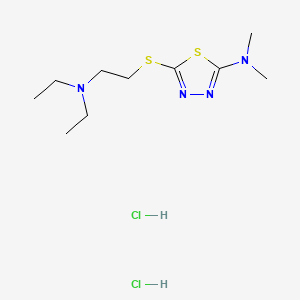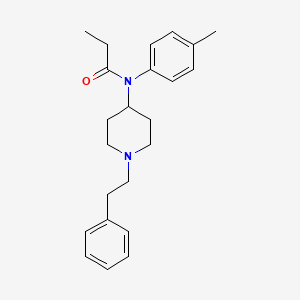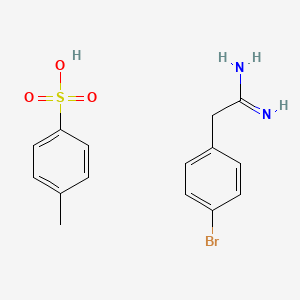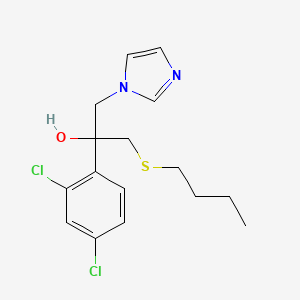
3-(Butoxy(methyl)phosphoryl)-1-cyanopropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butoxy(methyl)phosphoryl)-1-cyanopropyl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is of interest due to its unique structure, which includes a butoxy group, a phosphoryl group, and a cyanopropyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butoxy(methyl)phosphoryl)-1-cyanopropyl acetate typically involves the reaction of butyl alcohol with methylphosphonic dichloride, followed by the addition of cyanopropyl acetate. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Butoxy(methyl)phosphoryl)-1-cyanopropyl acetate can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form butoxyphosphonic acid.
Reduction: The cyanopropyl group can be reduced to form the corresponding amine.
Substitution: The acetate group can be substituted with other nucleophiles to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Butoxyphosphonic acid.
Reduction: 3-(Butoxy(methyl)phosphoryl)-1-aminopropyl acetate.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
3-(Butoxy(methyl)phosphoryl)-1-cyanopropyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Mechanism of Action
The mechanism by which 3-(Butoxy(methyl)phosphoryl)-1-cyanopropyl acetate exerts its effects involves its interaction with various molecular targets. The phosphoryl group can interact with enzymes, potentially inhibiting their activity. The cyanopropyl group can interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: Another ester with a fruity odor, used in flavoring and perfumes.
Uniqueness
3-(Butoxy(methyl)phosphoryl)-1-cyanopropyl acetate is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of the phosphoryl group makes it more reactive compared to simpler esters like ethyl acetate and methyl butyrate .
Properties
CAS No. |
167004-78-6 |
|---|---|
Molecular Formula |
C11H20NO4P |
Molecular Weight |
261.25 g/mol |
IUPAC Name |
[3-[butoxy(methyl)phosphoryl]-1-cyanopropyl] acetate |
InChI |
InChI=1S/C11H20NO4P/c1-4-5-7-15-17(3,14)8-6-11(9-12)16-10(2)13/h11H,4-8H2,1-3H3 |
InChI Key |
FVJMPOQOCYFLLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C)CCC(C#N)OC(=O)C |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



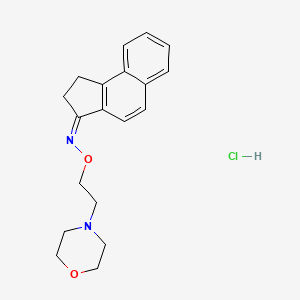

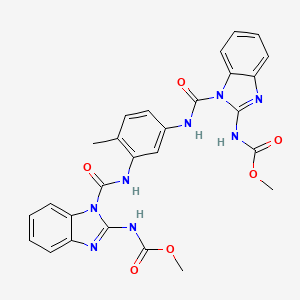
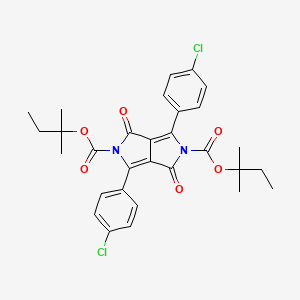

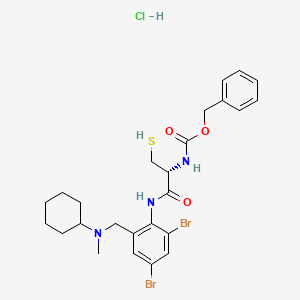
![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
